3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine
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Description
Pyridine derivatives are widely used in medicinal chemistry due to their wide range of pharmacological activities . They are often employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of pyridine derivatives often involves various chemical reactions. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . The compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. The pyrimidine moiety, for example, has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, a Suzuki–Miyaura coupling reaction can be employed in the synthesis of biaryl and heterobiarylpyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by various factors such as their specific structure and the presence of different functional groups. For example, the melting point, yield, and NMR spectra can provide valuable information about these properties .Mechanism of Action
Properties
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4S/c1-16(11-4-2-3-5-15-11)12(17)9-6-10(8-14-7-9)20-21(13,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVAIXBOZILEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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